1,4-Cyclohexadiene-1-carboxylic acid
Description
1,4-Cyclohexadiene-1-carboxylic acid is a cyclic diene carboxylic acid that plays a critical role in bacterial menaquinone (vitamin K2) biosynthesis. In Escherichia coli, the menC gene encodes an enzyme responsible for converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) into o-succinylbenzoic acid (OSB), a key aromatic intermediate in menaquinone production . This compound is part of a multi-enzyme pathway involving MenF, MenD, and MenH, which collectively transform chorismate into menaquinone via structural rearrangements and decarboxylation steps . The conjugated diene system in its structure contributes to its reactivity, enabling participation in enzymatic aromatization reactions.
Properties
CAS No. |
4315-35-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-2,5H,3-4H2,(H,8,9) |
InChI Key |
XCSQXCKDEVRTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound Methyl Ester
- Structure : Methyl ester derivative of the parent acid, with a methoxy group replacing the hydroxyl hydrogen.
- Molecular Formula : C₈H₁₀O₂ .
- Molecular Weight : 138.16 g/mol .
- Key Differences: The ester group reduces polarity compared to the carboxylic acid, enhancing volatility for applications in gas chromatography . Lacks the free carboxylic acid group critical for enzymatic activity in menaquinone biosynthesis .
Alizarine Yellow R
- Structure : Contains a 1,4-cyclohexadiene core substituted with a nitro-phenylhydrazone group and a ketone.
- Molecular Formula : C₁₃H₉N₃O₅ .
- Molecular Weight : 287.23 g/mol .
- Key Differences: The extended conjugation from the nitro and hydrazone groups shifts its absorption spectrum, making it a dye (yellow) . No known role in enzymatic pathways; primarily used in analytical chemistry.
Aurintricarboxylic Acid
- Structure: Derived from this compound, with three carboxyl groups and two phenolic rings.
- Molecular Formula : C₂₂H₁₄O₉ .
- Key Differences :
Thermodynamic and Chemical Stability
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